Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
The compound "Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate" is a chemical entity that belongs to the class of piperazine derivatives. These compounds are characterized by a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a pyrimidinyl substituent indicates potential biological activity, as pyrimidine is a core structure in many biologically active molecules.
Synthesis Analysis
The synthesis of related piperazine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved with a yield of 52% using a low-cost amination process involving CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Another study reported the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, with a high yield of 71.4% through a four-step process . These methods highlight the versatility of piperazine derivatives in synthesizing biologically active compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, was determined, revealing the dihedral angles between the pyrimidine and phenyl rings and the conformation of the piperazine ring . Similarly, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions due to the presence of multiple functional groups. The tert-butyl group can be deprotected under acidic conditions, and the piperazine nitrogen atoms can participate in the formation of amides, sulfonamides, and other nitrogen-containing compounds. The pyrimidinyl group can also engage in nucleophilic substitution reactions, which is useful in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of tert-butyl and pyrimidinyl groups can affect the compound's solubility, boiling point, and stability. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding, which can influence the compound's melting point and solubility . The vibrational analysis using FT-IR can reveal the presence of characteristic functional groups and their chemical environment .
Scientific Research Applications
- Scientific Field: Microbiology
- Application Summary : This compound has been used in in vitro studies for its antibacterial activities .
- Methods of Application : The compound was screened at concentrations of 10 μg/disc against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Results or Outcomes : The results of these studies are not specified in the source .
- Scientific Field: Organic Chemistry
- Application Summary : “Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate” and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application : These compounds are used in the synthesis of a variety of organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
- Scientific Field: X-ray Crystallography
- Application Summary : “Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate” has been used in X-ray diffraction studies .
- Methods of Application : The structures of the compound and its derivatives were confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H312, H315, H319, H332, H335 . These statements indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-16-11(15)9-12(17-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNJQIINOHRIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595673 | |
Record name | tert-Butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |
CAS RN |
203519-37-3 | |
Record name | 1,1-Dimethylethyl 4-(6-chloro-2-methyl-4-pyrimidinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203519-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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